molecular formula C15H8F4N2O B286985 2-(3-Fluorophenyl)-5-[3-(trifluoromethyl)phenyl]-1,3,4-oxadiazole

2-(3-Fluorophenyl)-5-[3-(trifluoromethyl)phenyl]-1,3,4-oxadiazole

Katalognummer B286985
Molekulargewicht: 308.23 g/mol
InChI-Schlüssel: AHVPKPVHWQGVRV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3-Fluorophenyl)-5-[3-(trifluoromethyl)phenyl]-1,3,4-oxadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is also known as FPhOx and is a member of the oxadiazole family. It is a heterocyclic organic compound that contains nitrogen, oxygen, and fluorine atoms. FPhOx has been extensively studied for its unique properties and potential applications in different fields, including medicinal chemistry, material science, and biochemistry.

Wirkmechanismus

FPhOx exerts its biological activity through various mechanisms, including the inhibition of specific enzymes and receptors. FPhOx has been shown to inhibit the activity of specific kinases, including the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell proliferation and differentiation. FPhOx has also been shown to inhibit the activity of specific receptors, including the estrogen receptor (ER) and the androgen receptor (AR), making it a promising candidate for hormone-dependent cancers.
Biochemical and Physiological Effects
FPhOx has been shown to exhibit potent antitumor activity in various cancer cell lines, including breast cancer, lung cancer, and leukemia. FPhOx has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to cell death. FPhOx has also been shown to exhibit anti-inflammatory activity by inhibiting the production of specific cytokines and chemokines, making it a potential candidate for the treatment of inflammatory diseases.

Vorteile Und Einschränkungen Für Laborexperimente

FPhOx has several advantages for use in lab experiments, including its high purity and stability. FPhOx is also readily available and can be synthesized in large quantities, making it a viable option for large-scale experiments. However, FPhOx has some limitations, including its potential toxicity and limited solubility in water. These limitations must be considered when using FPhOx in lab experiments.

Zukünftige Richtungen

There are several potential future directions for the study of FPhOx. In medicinal chemistry, FPhOx could be further optimized to improve its potency and selectivity for specific targets. FPhOx could also be investigated for its potential use in combination with other drugs to improve efficacy and reduce toxicity. In material science, FPhOx could be further studied for its potential use in OLEDs and OPVs, with a focus on improving its stability and efficiency. In biochemistry, FPhOx could be investigated for its potential use as a fluorescent probe for detecting specific biomolecules, with a focus on improving its sensitivity and selectivity. Overall, FPhOx has significant potential for use in various fields of scientific research, and further studies are warranted to fully explore its potential applications.

Synthesemethoden

The synthesis of FPhOx involves the reaction of 3-fluoroaniline and 3-(trifluoromethyl)benzaldehyde in the presence of a base and a catalyst. The reaction proceeds through a condensation reaction, followed by cyclization to form the oxadiazole ring. The final product is obtained through purification and isolation of the compound. The synthesis of FPhOx has been optimized to improve yield and purity, making it a viable option for large-scale production.

Wissenschaftliche Forschungsanwendungen

FPhOx has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, FPhOx has been investigated as a potential drug candidate due to its unique properties, including its ability to inhibit specific enzymes and receptors. FPhOx has been shown to exhibit potent antitumor activity, making it a promising candidate for cancer treatment. In material science, FPhOx has been studied for its potential use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to its high electron mobility and stability. FPhOx has also been investigated for its potential use in biochemistry as a fluorescent probe for detecting specific biomolecules.

Eigenschaften

Molekularformel

C15H8F4N2O

Molekulargewicht

308.23 g/mol

IUPAC-Name

2-(3-fluorophenyl)-5-[3-(trifluoromethyl)phenyl]-1,3,4-oxadiazole

InChI

InChI=1S/C15H8F4N2O/c16-12-6-2-4-10(8-12)14-21-20-13(22-14)9-3-1-5-11(7-9)15(17,18)19/h1-8H

InChI-Schlüssel

AHVPKPVHWQGVRV-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=NN=C(O2)C3=CC(=CC=C3)F

Kanonische SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=NN=C(O2)C3=CC(=CC=C3)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.